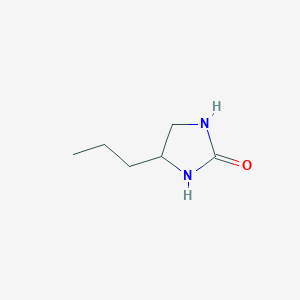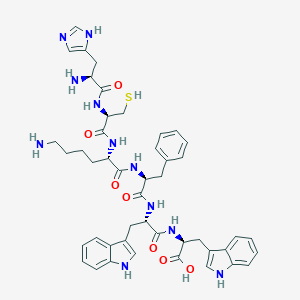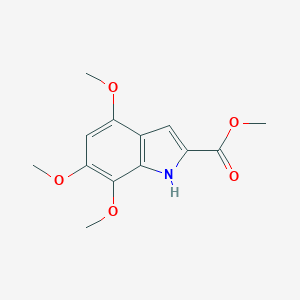![molecular formula C8H7NO2 B064464 4-Methoxyfuro[2,3-b]pyridine CAS No. 193624-92-9](/img/structure/B64464.png)
4-Methoxyfuro[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyfuro[2,3-b]pyridine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. It is a five-membered ring system that contains a furan ring fused with a pyridine ring, with a methoxy group attached to the furan ring at the 4th position. The unique structural features of this compound make it an attractive target for researchers to explore its chemical and biological properties.
Wirkmechanismus
The mechanism of action of 4-Methoxyfuro[2,3-b]pyridine is not fully understood, but it is believed to act through various pathways depending on its specific application. In the context of medicinal chemistry, it has been shown to inhibit various enzymes and signaling pathways involved in cancer growth and inflammation, such as PI3K, Akt, and NF-κB. In addition, it has been found to modulate the activity of ion channels and neurotransmitter receptors in the central nervous system, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific application and dosage. In the context of medicinal chemistry, it has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, as well as neuroprotective effects. However, its toxicity and potential side effects are still under investigation, and more research is needed to fully understand its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methoxyfuro[2,3-b]pyridine is its versatility as a building block for the synthesis of various functional materials and drugs. It is also relatively easy to synthesize using various methods, which makes it accessible to researchers with different backgrounds and expertise. However, its potential toxicity and limited understanding of its mechanism of action and safety profile are some of the main limitations that need to be addressed in future studies.
Zukünftige Richtungen
There are several future directions for research on 4-Methoxyfuro[2,3-b]pyridine, including:
1. Further investigation of its mechanism of action and safety profile, particularly in the context of its potential applications in medicinal chemistry and material science.
2. Development of new synthetic methods and strategies for the synthesis of this compound and its derivatives, which can expand its potential applications and improve its efficiency and yield.
3. Exploration of its potential as a ligand for metal ions, which can have implications for catalysis and coordination chemistry.
4. Development of new drugs and materials based on the unique structural features of this compound, which can have significant impacts on various fields such as medicine, materials science, and organic synthesis.
5. Investigation of its potential as a molecular probe for studying various biological processes, such as protein-protein interactions and ion channel function, which can provide insights into the underlying mechanisms of various diseases and disorders.
Synthesemethoden
The synthesis of 4-Methoxyfuro[2,3-b]pyridine can be achieved through various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form an iminium ion, which undergoes cyclization to yield the desired product. The Fischer indole synthesis involves the reaction of an aryl hydrazine with a ketone or aldehyde in the presence of an acid catalyst to form an imine intermediate, which then undergoes cyclization to form the indole ring system. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of an oxidizing agent and an acid catalyst to form the quinoline ring system, which can be further modified to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
4-Methoxyfuro[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a building block for the synthesis of functional materials such as fluorescent dyes, liquid crystals, and polymers. In addition, this compound has been investigated for its potential as a ligand for metal ions, which can be used in catalysis and coordination chemistry.
Eigenschaften
| 193624-92-9 | |
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
4-methoxyfuro[2,3-b]pyridine |
InChI |
InChI=1S/C8H7NO2/c1-10-7-2-4-9-8-6(7)3-5-11-8/h2-5H,1H3 |
InChI-Schlüssel |
GOFSWQCJKWHWOW-UHFFFAOYSA-N |
SMILES |
COC1=C2C=COC2=NC=C1 |
Kanonische SMILES |
COC1=C2C=COC2=NC=C1 |
Synonyme |
Furo[2,3-b]pyridine, 4-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)
![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)








